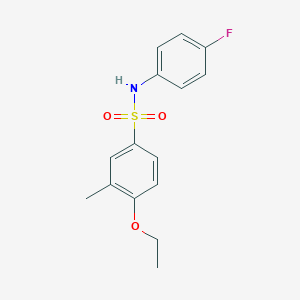
4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is a chemical compound that belongs to the sulfonamide class. It is commonly referred to as EFMC or Compound 12. This compound has gained significant attention in scientific research due to its potential in drug development. The aim of
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. These mechanisms of action make it a promising candidate for the development of drugs to treat cancer and other inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the expression of various genes involved in cancer cell proliferation, such as cyclin D1 and c-Myc. Additionally, it has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase IIα and HDAC. These effects make it a promising candidate for the development of drugs to treat cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent antitumor activity against various cancer cell lines. However, it also has some limitations. It is not water-soluble, which makes it difficult to use in in vivo experiments. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Zukünftige Richtungen
There are several future directions for the research on 4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide. One direction is to optimize its use in drug development by further understanding its mechanism of action. Another direction is to develop water-soluble derivatives of this compound to improve its use in in vivo experiments. Additionally, further research could be conducted to evaluate its potential in treating other inflammatory diseases, such as arthritis and multiple sclerosis.
Conclusion
In conclusion, this compound is a promising compound for drug development due to its potent antitumor activity and anti-inflammatory properties. Its synthesis method has been reported in various scientific journals, and its mechanism of action is being extensively studied. While it has several advantages for lab experiments, such as its ease of synthesis and potent antitumor activity, it also has some limitations, such as its water-insolubility and incomplete understanding of its mechanism of action. Further research is needed to optimize its use in drug development and evaluate its potential in treating other inflammatory diseases.
Synthesemethoden
The synthesis of 4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide involves a multistep process. The initial step involves the reaction of 4-fluoroaniline with ethyl 3-methylbenzenesulfonate to form N-(4-fluorophenyl)-3-methylbenzenesulfonamide. The final step involves the reaction of N-(4-fluorophenyl)-3-methylbenzenesulfonamide with ethanol to form this compound. The synthesis of this compound has been reported in various scientific journals.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide has been extensively studied in scientific research due to its potential in drug development. This compound has been reported to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of drugs to treat cancer and other inflammatory diseases.
Eigenschaften
Molekularformel |
C15H16FNO3S |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16FNO3S/c1-3-20-15-9-8-14(10-11(15)2)21(18,19)17-13-6-4-12(16)5-7-13/h4-10,17H,3H2,1-2H3 |
InChI-Schlüssel |
ABRJJNZZOYILCW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)








